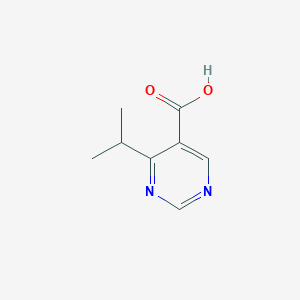
4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound features a pyrimidine ring with a carboxylic acid group and an isopropyl substituent, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyrimidine ring , which is known for its role in various biological processes.
- A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.
- An isopropyl group that may enhance lipophilicity and membrane permeability.
Anticancer Properties
Research indicates that compounds with a pyrimidine structure often exhibit anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation through various mechanisms, including modulation of metabolic pathways and induction of apoptosis. Specifically, this compound has been explored for its potential to target metabolic pathways in cancer cells, similar to other pyrimidine derivatives like DRP-104, which demonstrated significant tumor regression in preclinical models .
Anti-inflammatory Activity
Pyrimidines are also noted for their anti-inflammatory effects. The presence of the carboxylic acid group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation .
Antimicrobial Effects
Preliminary studies suggest that pyrimidine derivatives possess antimicrobial properties against various pathogens. The structural features of this compound may enhance its efficacy against Gram-positive bacteria and fungi .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleotide metabolism.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to cell growth and inflammation.
- Metabolic Pathway Alteration : Similar to other pyrimidines, it may affect metabolic pathways critical for cancer cell survival.
Study on Anticancer Activity
A study investigating the anticancer effects of related pyrimidine compounds demonstrated that certain substitutions on the pyrimidine ring could enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
Study on Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of pyrimidine derivatives in models of acute inflammation. The results indicated a marked decrease in inflammatory markers following treatment with these compounds, suggesting a promising avenue for further research into their therapeutic applications .
Comparative Analysis
Propriétés
IUPAC Name |
4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOMIQVTMTVECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















